molecular formula C16H19N5OS B15280988 6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15280988
M. Wt: 329.4 g/mol
InChI Key: IXDNQFQAIPVAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolothiadiazole core substituted at position 6 with a 2-methoxyphenyl group and at position 3 with a 1-methyl-4-piperidinyl moiety.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

6-(2-methoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5OS/c1-20-9-7-11(8-10-20)14-17-18-16-21(14)19-15(23-16)12-5-3-4-6-13(12)22-2/h3-6,11H,7-10H2,1-2H3

InChI Key

IXDNQFQAIPVAHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolothiadiazole scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering biological and physicochemical properties. Below is a systematic comparison with structurally related compounds:

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy substituents (e.g., 2-methoxyphenyl in the target compound) enhance electron density, improving interactions with hydrophobic enzyme pockets .
  • Halogen Effects : Bromo/chloro substituents () boost antimicrobial activity but may increase toxicity .
  • Piperidinyl vs. Aryl Groups : The 1-methyl-4-piperidinyl group in the target compound likely enhances bioavailability compared to rigid adamantyl () or planar aryl substituents .

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Analogues

Compound Cell Line (IC₅₀, µM) Mechanism Reference
5b (4-Iodophenyl) MCF-7: 1.8 Bcl-2 inhibition
7c (4-Nitrophenyl) HeLa: 4.2 TNF-α suppression
3g (Pyrazole derivative) N/A Growth inhibition (wheat)

Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound E. coli S. aureus C. albicans Reference
5a (4-Iodophenyl) 12.5 25.0 50.0
17a–j (3-Chlorophenyl) 6.25 12.5 12.5
3h (Pyrazole) 12.5 6.25 25.0

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